molecular formula C17H24N2O2 B2923326 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one CAS No. 2380042-95-3

1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2923326
CAS No.: 2380042-95-3
M. Wt: 288.391
InChI Key: IYXBETLZHDPZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and an enone functional group

Scientific Research Applications

1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one typically involves multi-step organic reactions. One common method involves the reaction of 6-methylpyridin-2-ol with a suitable piperidine derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including alkylation and oxidation, to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The enone functional group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

    Substitution: The piperidine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3,5-tris((6-methylpyridin-2-yl)oxy)benzene: This compound shares the 6-methylpyridin-2-yl group but has a different core structure.

    Imidazole-containing compounds: These compounds have similar heterocyclic structures and are known for their broad range of chemical and biological properties.

Uniqueness: 1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-4-10-17(20)19-11-6-8-15(12-19)13-21-16-9-5-7-14(2)18-16/h3,5,7,9,15H,1,4,6,8,10-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXBETLZHDPZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.